molecular formula C20H16Cl3N3O2 B2786196 [5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone CAS No. 158939-84-5

[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone

Cat. No.: B2786196
CAS No.: 158939-84-5
M. Wt: 436.72
InChI Key: XSEQOGQIYHGHNU-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ylmethanone is a pyrazole derivative featuring a morpholine moiety at the 3-position of the pyrazole core. Synthesized via a multi-step procedure, it yields a cream-colored solid (63% yield) with a melting point of 170–172 °C . Key structural characteristics include:

  • Molecular formula: C21H18Cl3N3O2.
  • Spectral data: ¹H NMR (CDCl₃) peaks at δ 7.47 (d, 1H), 7.33 (d, 2H), and 3.85–3.92 (m, 4H, morpholine protons); ¹³C NMR confirms carbonyl resonance at δ 163.2 .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-17(20(27)25-7-9-28-10-8-25)24-26(19)18-6-5-15(22)11-16(18)23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEQOGQIYHGHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds, it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular functions and processes.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects.

Biological Activity

The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ylmethanone, also known as CDMPO, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and neuroprotective properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C17H11Cl3N2O2
  • Molecular Weight : 381.64 g/mol
  • CAS Number : 162758-35-2

The compound features a pyrazole core substituted with chlorophenyl groups and a morpholino methanone moiety, which contributes to its biological efficacy.

Anti-inflammatory Activity

Research has demonstrated that CDMPO exhibits significant anti-inflammatory effects. In vitro studies indicated that CDMPO inhibits the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the suppression of nuclear factor-kappa B (NF-κB) activation and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Neuroprotective Effects

In vivo studies using models of Parkinson's disease have shown that CDMPO protects dopaminergic neurons from neurotoxic damage. Treatment with CDMPO resulted in reduced glial activation and improved behavioral outcomes in MPTP-induced neurotoxicity models. The compound's ability to mitigate the inflammatory response in the central nervous system suggests its potential as a therapeutic agent for neurodegenerative diseases .

Biological Activity Summary Table

Activity Effect Mechanism References
Anti-inflammatoryInhibition of NO and TNF-α productionSuppression of NF-κB, iNOS, COX-2
NeuroprotectiveProtection against dopaminergic neuron lossReduction of glial activation, behavioral improvement
AntifungalModerate to excellent activity against fungiInhibition of fungal mycelia growth

Case Studies

  • Neuroinflammation Model : In a study examining LPS-induced neuroinflammation, CDMPO was shown to significantly decrease NO production and improve neuronal survival rates in cultured microglia. The treatment also reduced markers associated with inflammation, suggesting its potential for treating conditions characterized by neuroinflammation .
  • Parkinson’s Disease Model : In MPTP-treated mice, prophylactic administration of CDMPO led to a marked decrease in behavioral deficits typically associated with dopaminergic neuron loss. This study highlighted the compound's role in modulating inflammatory pathways that contribute to neuronal damage .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazole-3-carbonyl derivatives often vary in their heterocyclic substituents, significantly impacting biological activity and selectivity. Key examples include:

MJ08 (5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazol-3-ylMethanone)
  • Substituent: Piperidinyl group instead of morpholino.
  • Activity : Potent CB1 receptor antagonist with inverse agonistic effects .
SR-141716A (Rimonabant)
  • Structure : Piperidinyl carboxamide substituent.
  • Activity : Classic CB1 antagonist with a Ki of 1.98 nM for CB1 receptors .
  • Comparison: The morpholino group in the target compound may reduce CNS exposure due to decreased lipophilicity, offering peripheral selectivity advantages.
Trifluoroacetyl-Piperidinyl Analogs (e.g., Compound 9b)
  • Substituent : Trifluoroacetyl-modified piperidine.
  • Impact : The electron-withdrawing trifluoroacetyl group alters receptor binding kinetics and metabolic stability .

Pharmacological and Physicochemical Profiles

Compound Substituent Molecular Weight logP* CB1 Affinity (Ki) Key Activity
Target Compound (Morpholino) Morpholino 472.04 ~5.2† Not reported Potential peripheral CB1 antagonism
MJ08 (Piperidinyl) Piperidinyl ~463.5‡ ~6.8 5.6 nM Central CB1 inverse agonist
SR-141716A (Rimonabant) Piperidinyl carboxamide 463.7 7.2 1.98 nM Central CB1 antagonist
3-Morpholino-4-(2-Pyridinyl)-1H-Pyrazol-1-ylMethanone Morpholino + pyridinyl 334.37 ~3.5 N/A Anticancer candidate

*Estimated logP values based on substituent contributions.
†Calculated using fragment-based methods.
‡Molecular weight inferred from structural similarity.

Key Observations
  • Morpholino vs. Piperidinyl: Morpholino derivatives exhibit lower logP (e.g., ~5.2 vs. ~6.8 for MJ08), suggesting reduced blood-brain barrier penetration. This aligns with strategies to design peripherally selective CB1 antagonists .
  • Biological Activity: While MJ08 and SR-141716A target central CB1 receptors, the target compound’s morpholino group may favor peripheral tissues, reducing CNS side effects.
  • Therapeutic Potential: highlights pyrazole-triazole hybrids as anticancer agents, suggesting structural flexibility for divergent applications.

Q & A

Q. How can researchers optimize the synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ylmethanone to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine derivatives to construct the pyrazole core. The morpholine moiety is introduced via nucleophilic substitution or coupling reactions. Key optimizations include:
  • Reaction Conditions : Use anhydrous solvents (e.g., ethanol or DMF) and controlled temperatures (60–80°C) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final compound with >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR are critical for tracking intermediate formation .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and spectrometric methods is essential:
  • <sup>1</sup>H and <sup>13</sup>C NMR : Confirm substituent positions and morpholine integration (e.g., δ 3.75–3.92 ppm for morpholine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 472.0355 vs. calculated 472.0357 for C21H18Cl3N3O2) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What experimental assays are used to evaluate cannabinoid CB1 receptor antagonism?

  • Methodological Answer : CB1 activity is assessed using:
  • Radioligand Binding Assays : Competition studies with [<sup>3</sup>H]SR141716A (a CB1 antagonist) on transfected HEK-293 cells .
  • Functional Assays : Measure inhibition of forskolin-induced cAMP production in CB1-expressing cells (EC50 values correlate with inverse agonism) .
  • In Vivo Models : Monitor weight reduction in diet-induced obese mice, linking CB1 antagonism to metabolic effects .

Advanced Research Questions

Q. How do enantiomeric differences in this compound impact its pharmacological profile?

  • Methodological Answer : Enantiomers (e.g., diastereomers of dihydropyrazole derivatives) show divergent CB1 binding affinities and metabolic stability. Key approaches include:
  • Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol mobile phase) .
  • Pharmacokinetic Studies : Compare oral bioavailability and half-life in rodent models to identify optimal stereochemistry .

Q. What experimental strategies address discrepancies between in vitro binding data and in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Mitigation strategies:
  • Prodrug Design : Introduce ester or amide groups to enhance lipophilicity .
  • Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in brain vs. plasma .

Q. How can computational modeling guide structural modifications to enhance CB1 selectivity?

  • Methodological Answer : Molecular docking and homology modeling (e.g., using CB1 receptor templates from PDB) predict interactions with key residues (Ser<sup>383</sup>, Lys<sup>192</sup>). Modifications to the pyrazole’s 3-carboxamide or morpholine groups improve binding energy scores .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences). Standardization steps:
  • Orthogonal Assays : Validate CB1 activity using both cAMP inhibition and β-arrestin recruitment assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs to isolate contributions of chlorophenyl vs. dichlorophenyl groups .

Q. How can researchers design SAR studies to explore the role of substituents on the pyrazole core?

  • Methodological Answer : Systematic SAR involves:
  • Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects .
  • Biological Screening : Test analogs in CB1/CB2 binding assays to quantify selectivity ratios (e.g., CB1 IC50 = 12 nM vs. CB2 IC50 > 1 μM) .

Q. What troubleshooting approaches are recommended for low yields in the final coupling step with morpholine?

  • Methodological Answer : Low yields often result from steric hindrance. Solutions include:
  • Catalytic Systems : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amination .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve efficiency .

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